FAM-SAMS

AMPK Kinase Assay Fluorescence Polarization

Why choose FAM-SAMS? Eliminate radioactive [γ-³²P]ATP hazards and disposal costs. This 5-FAM-conjugated SAMS peptide delivers direct fluorescence readout (494/521 nm) on standard plate readers—no instrument reconfiguration. Validated in 384/1536-well HTS for AMPK activator screening (EC50 5 nM), it offers a 2.5x higher Vmax vs. ACC peptide and proven selectivity (zero cross-reactivity with PKA, PKC, CK1/2, GSK3). Lot-to-lot consistency ensures reproducibility across campaigns.

Molecular Formula C74H131N29O18S2
Molecular Weight 1779.2 g/mol
Cat. No. B15542021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAM-SAMS
Molecular FormulaC74H131N29O18S2
Molecular Weight1779.2 g/mol
Structural Identifiers
InChIInChI=1S/C74H131N29O18S2/c1-38(2)27-51(66(115)100-53(30-43-32-84-37-90-43)67(116)99-52(28-39(3)4)68(117)103-57(40(5)6)70(119)97-45(15-10-11-21-75)61(110)95-46(16-12-22-85-72(77)78)62(111)98-50(71(120)121)18-14-24-87-74(81)82)92-56(106)33-88-60(109)54(34-104)101-65(114)48(19-25-122-8)93-58(107)41(7)91-69(118)55(35-105)102-63(112)47(17-13-23-86-73(79)80)96-64(113)49(20-26-123-9)94-59(108)44(76)29-42-31-83-36-89-42/h31-32,36-41,44-55,57,104-105H,10-30,33-35,75-76H2,1-9H3,(H,83,89)(H,84,90)(H,88,109)(H,91,118)(H,92,106)(H,93,107)(H,94,108)(H,95,110)(H,96,113)(H,97,119)(H,98,111)(H,99,116)(H,100,115)(H,101,114)(H,102,112)(H,103,117)(H,120,121)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87)
InChIKeyYJAHUEAICBOBTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAM-SAMS: A Fluorescent Peptide Substrate for High-Sensitivity AMPK Activity Assays in Drug Discovery and Metabolic Research


FAM-SAMS is a 5-carboxyfluorescein (5-FAM)-labeled synthetic peptide substrate specifically designed for the detection and quantification of AMP-activated protein kinase (AMPK) activity. The compound consists of the SAMS peptide sequence (HMRSAMSGLHLVKRR), derived from the Ser79 phosphorylation site of acetyl-CoA carboxylase, covalently conjugated to a 5-FAM fluorophore at the N-terminus [1]. This modification imparts robust fluorescent properties with absorption/emission maxima at 494/521 nm, enabling direct, non-radioactive monitoring of kinase reactions in both biochemical and cell-based assays . FAM-SAMS is widely employed in high-throughput screening (HTS) formats to identify novel AMPK activators and inhibitors, and to study the enzyme's role in cellular energy homeostasis and metabolic diseases .

Why Unlabeled SAMS Peptide or Alternative Fluorophore Conjugates Cannot Directly Replace FAM-SAMS in Optimized AMPK Assays


While the core SAMS peptide sequence is a well-established specific substrate for AMPK, the performance of an AMPK activity assay is critically dependent on the detection methodology and the physicochemical properties of the labeling tag. Unlabeled SAMS peptide requires radioactive [γ-³²P]ATP for quantification, a method that poses significant safety, disposal, and throughput limitations [1]. Similarly, alternative fluorophore-labeled SAMS peptides, such as Cy5-SAMS or ULight-ACC Ser79, differ fundamentally in their excitation/emission spectra, quantum yield, and compatibility with standard HTS plate readers and filter sets, potentially necessitating costly instrument reconfiguration or method re-validation . The specific 5-FAM conjugate, FAM-SAMS, has been directly validated in numerous high-profile AMPK activator screening campaigns, establishing a de facto standard that ensures cross-study comparability and reduces experimental variability when transitioning between assay platforms [2].

FAM-SAMS: Quantitative Differentiation Data for Assay Selection and Procurement Decisions


FAM-SAMS Enables Non-Radioactive Fluorescent Detection with Equivalent Sensitivity to ³²P-Labeling Methods

FAM-SAMS provides a direct, non-radioactive alternative to traditional [γ-³²P]ATP-based AMPK activity assays, eliminating radioactive waste and associated safety concerns. In a standardized AMPK activation assay using full-length human recombinant AMPK α2/β1/γ1, the 5'-FAM-SAMS peptide substrate yielded an EC50 of 5 nM for a known AMPK activator [1]. This sensitivity is comparable to that achieved with ³²P-labeled ATP in the same assay format, demonstrating that the fluorescent label does not compromise the kinase's recognition of the substrate or the assay's dynamic range [2].

AMPK Kinase Assay Fluorescence Polarization High-Throughput Screening

SAMS Peptide Core Confers Higher Vmax than Native Acetyl-CoA Carboxylase for Enhanced Signal-to-Noise Ratio

The SAMS peptide sequence, which forms the functional core of FAM-SAMS, is engineered to be a more efficient AMPK substrate than the native protein acetyl-CoA carboxylase (ACC). In kinetic assays, AMPK phosphorylates the SAMS peptide with a Vmax that is 2.5 times higher than that for ACC [1]. This increased reaction velocity translates to a higher signal-to-noise ratio in endpoint assays and allows for shorter incubation times, which is advantageous for HTS applications. The 5-FAM label on FAM-SAMS does not interfere with these favorable kinetics, as the peptide's Km for AMPK (approx. 110 μM for GST-SAMS) remains within a practical range for assay design [2].

AMPK Substrate Kinetics Peptide Engineering Assay Development

High AMPK Selectivity vs. Other Kinases Minimizes Off-Target Signals and False Positives

The SAMS peptide sequence within FAM-SAMS was rationally designed to eliminate a phosphorylation site for cyclic-AMP-dependent protein kinase (PKA), thereby enhancing its specificity for AMPK. Experimental validation demonstrated that the SAMS peptide is not phosphorylated by any of five other purified protein kinases tested, including PKA, protein kinase C, casein kinase 1, casein kinase 2, and glycogen synthase kinase 3 [1]. This high degree of selectivity is critical for assays performed in complex biological matrices (e.g., cell lysates) where other kinases are present. In contrast, alternative substrates like the AMARA peptide are known to be substrates for salt-inducible kinase (SIK) in addition to AMPK, increasing the risk of off-target phosphorylation and data misinterpretation [2].

AMPK Kinase Selectivity Assay Specificity Drug Discovery

FAM-SAMS Enables Precise EC50 Determination in HTS for AMPK Activator Discovery

FAM-SAMS is the validated substrate of choice for numerous high-throughput screening campaigns aimed at identifying novel allosteric activators of AMPK. In a representative screening cascade described in patent US9290517, the 5'-FAM-SAMS peptide substrate was used to measure activation of human recombinant AMPK (α2/β1/γ1) in a 384-well format, yielding a robust EC50 of 5 nM for a potent lead compound [1]. The fluorescence polarization (FP) or intensity readout afforded by the FAM label provides a homogeneous, mix-and-read assay format that is easily automated, significantly increasing screening throughput compared to multi-step radiometric or ELISA-based methods. This validated application in a patent context demonstrates the compound's reliability and acceptance in industrial drug discovery settings.

AMPK High-Throughput Screening Drug Discovery Allosteric Activators

FAM Label Provides Superior Photostability and Compatibility with Standard Fluorescence Plate Readers vs. Cy5 Conjugates

The 5-FAM fluorophore on FAM-SAMS offers a distinct combination of photostability and spectral compatibility that is advantageous for routine laboratory use. With absorption/emission maxima at 494/521 nm , it is perfectly matched for standard fluorescein filter sets found on nearly all commercial fluorescence plate readers and microscopes. In contrast, Cy5-labeled SAMS peptide, while usable, requires excitation at ~649 nm and emission at ~670 nm, which may not be available on all instruments and is more prone to photobleaching during extended imaging or repeated measurements . Furthermore, the FAM label is less hydrophobic than Cy5, reducing the potential for non-specific binding to plasticware and improving the linearity of the assay signal at low concentrations.

Fluorescent Dyes Assay Development HTS Instrumentation Peptide Labeling

FAM-SAMS: Optimal Deployment Scenarios for AMPK Research and Drug Discovery


High-Throughput Screening for Direct AMPK Activators

Use FAM-SAMS in a 384- or 1536-well plate format to screen large compound libraries for direct allosteric activators of AMPK. The homogeneous fluorescence intensity or polarization readout allows for rapid, automated data collection. The high Vmax of the SAMS peptide core (2.5x higher than ACC) and the robust EC50 determination (5 nM) demonstrated in patent filings provide the necessary sensitivity and reproducibility for identifying and ranking potent hit compounds [1].

Mechanistic Studies of AMPK Regulation in Cell Lysates

Employ FAM-SAMS to measure AMPK activity directly in clarified cell or tissue lysates following physiological or pharmacological interventions. The documented high selectivity of the SAMS peptide (no phosphorylation by PKA, PKC, CK1, CK2, or GSK3) minimizes interference from other cellular kinases, yielding a specific readout of AMPK activation state. This is particularly valuable for validating the on-target engagement of novel AMPK modulators in a native biochemical context [2].

Enzyme Kinetic Analysis and Inhibitor Profiling

Utilize FAM-SAMS in steady-state kinetic assays to determine the mode of inhibition (e.g., competitive vs. ATP) for novel AMPK inhibitors. The fluorescence readout enables real-time kinetic monitoring, facilitating the calculation of kinetic constants (Km, kcat) and inhibitor binding constants (Ki). The FAM label's photostability ensures reliable signal over extended kinetic runs, providing data quality superior to that of more photolabile dyes like Cy5 .

Standardized Quality Control for AMPK Enzyme Preparations

Implement a FAM-SAMS-based assay as a routine quality control (QC) step for in-house purified or commercially sourced AMPK enzyme batches. The assay's non-radioactive nature and compatibility with standard plate readers make it a safe and convenient method for verifying enzyme specific activity and lot-to-lot consistency. This ensures reproducibility in downstream applications and reduces experimental variability across different research campaigns [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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